molecular formula C9H8FNS B12822685 (5-Fluoro-1-benzothiophen-2-yl)methanamine

(5-Fluoro-1-benzothiophen-2-yl)methanamine

Cat. No.: B12822685
M. Wt: 181.23 g/mol
InChI Key: VAFHNDAQEIJQSD-UHFFFAOYSA-N
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Description

(5-Fluoro-1-benzothiophen-2-yl)methanamine is a chemical compound with the molecular formula C9H8FNS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The presence of a fluorine atom at the 5-position and an amine group at the methanamine position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-benzothiophen-2-yl)methanamine typically involves the introduction of a fluorine atom into the benzothiophene ring followed by the addition of a methanamine group. One common method involves the fluorination of benzothiophene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The resulting 5-fluorobenzothiophene is then subjected to a nucleophilic substitution reaction with methanamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-benzothiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-1-benzothiophen-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-benzothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and ability to penetrate biological membranes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-1-benzothiophen-3-yl)methanamine: Similar structure but with the fluorine atom at the 3-position.

    (5-Fluoro-1-benzofuran-2-yl)methanamine: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

    (5-Fluoro-1-benzothiophen-2-yl)methanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(5-Fluoro-1-benzothiophen-2-yl)methanamine is unique due to the specific positioning of the fluorine atom and the presence of the methanamine group.

Properties

Molecular Formula

C9H8FNS

Molecular Weight

181.23 g/mol

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)methanamine

InChI

InChI=1S/C9H8FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2

InChI Key

VAFHNDAQEIJQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)CN

Origin of Product

United States

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